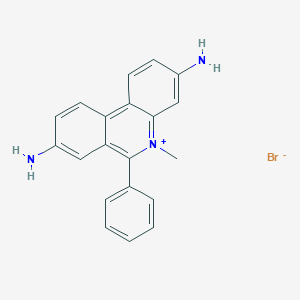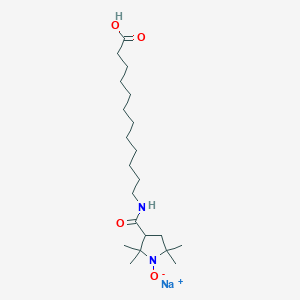
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, also known as C11-TEMPO, is a stable free radical compound that has been used in various scientific research applications.
作用機序
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt acts as a free radical scavenger by accepting an unpaired electron from a free radical, thereby converting it into a stable molecule. This mechanism of action allows 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt to protect cells and tissues from oxidative stress and damage caused by free radicals.
生化学的および生理学的効果
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have various biochemical and physiological effects, including reducing oxidative stress, protecting cells and tissues from damage, and improving mitochondrial function. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in lab experiments is its stability and ease of use. 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is a stable compound that can be easily synthesized and stored. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is water-soluble, which makes it suitable for use in aqueous solutions. However, one of the limitations of using 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt is its high cost, which may limit its use in some research applications.
将来の方向性
There are several future directions for the use of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt in scientific research. One potential application is in the development of novel antioxidants and free radical scavengers for the treatment of various diseases, including neurodegenerative diseases and cancer. In addition, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt may be used in the development of new materials, such as polymers and nanoparticles, with improved properties and performance. Finally, further research is needed to better understand the mechanism of action and physiological effects of 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt, which may lead to the development of new therapeutic strategies.
合成法
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt can be synthesized by reacting 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with undecylenic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt monosodium salt.
科学的研究の応用
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been widely used in various scientific research applications, including in the field of organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In polymer chemistry, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as a mediator for the controlled radical polymerization of various monomers. In biomedical research, 3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt has been used as an antioxidant and free radical scavenger to protect cells and tissues from oxidative stress.
特性
CAS番号 |
153953-80-1 |
|---|---|
製品名 |
3-(((11-Carboxyundecyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy monosodium salt |
分子式 |
C21H39N2NaO4 |
分子量 |
406.5 g/mol |
IUPAC名 |
sodium;12-[(2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carbonyl)amino]dodecanoic acid |
InChI |
InChI=1S/C21H39N2O4.Na/c1-20(2)16-17(21(3,4)23(20)27)19(26)22-15-13-11-9-7-5-6-8-10-12-14-18(24)25;/h17H,5-16H2,1-4H3,(H,22,26)(H,24,25);/q-1;+1 |
InChIキー |
QNEYCCJCBIZPBI-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
正規SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)NCCCCCCCCCCCC(=O)O)C.[Na+] |
同義語 |
12-(2,2,5,5-tetramethyl-1-pyrrolidinoxyl-3-carbonylamino)dodecanoate NFA-LPO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



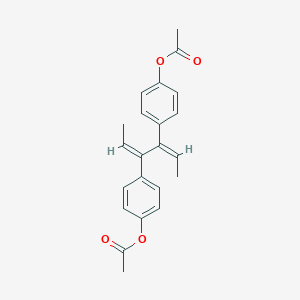

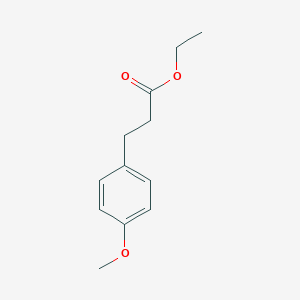
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
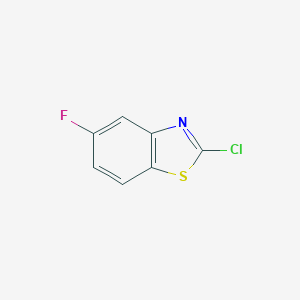
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

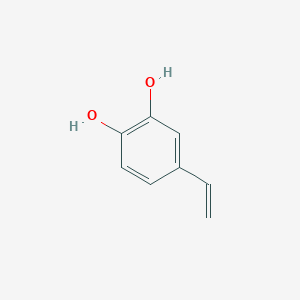
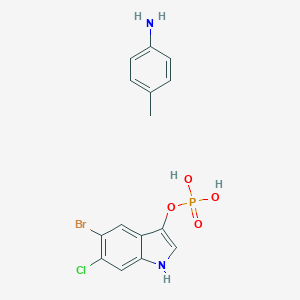
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
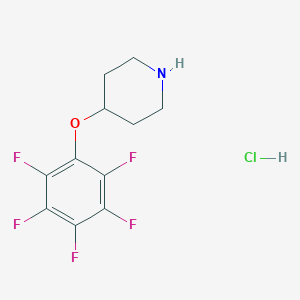
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
